Methyl 2-(aminomethyl)nicotinate hydrochloride
Description
Overview of Pyridine Derivatives in Organic Chemistry
Pyridine derivatives constitute one of the most extensively studied and utilized classes of heterocyclic compounds in organic chemistry, with their fundamental importance stemming from the unique electronic and structural properties imparted by the nitrogen-containing aromatic ring system. The parent compound pyridine, with the molecular formula C₅H₅N, exhibits a six-membered aromatic ring structure that is isoelectronic with benzene but possesses distinctly different chemical and physical properties due to the presence of the electronegative nitrogen atom. This structural feature creates a π-deficient aromatic system where the nitrogen atom withdraws electron density from the ring carbons, resulting in enhanced susceptibility to nucleophilic attack at positions 2 and 4, while simultaneously reducing the compound's reactivity toward electrophilic aromatic substitution reactions compared to benzene derivatives.
The chemical behavior of pyridine derivatives is fundamentally governed by the presence of the lone pair of electrons on the nitrogen atom, which does not participate in the aromatic π-electron system and therefore remains available for interactions with protons, Lewis acids, and alkylating agents. This characteristic imparts weak basic properties to pyridine compounds, with the parent pyridine exhibiting a pKₐ value of 5.25 for its conjugate acid. The basicity of pyridine derivatives can be modulated through substitution patterns on the ring, with electron-donating groups enhancing basicity and electron-withdrawing groups diminishing it. Research has demonstrated that pyridine derivatives undergo a diverse array of chemical transformations, including nucleophilic substitutions that preferentially occur at the 2- and 4-positions, radical reactions leading to bipyridine formation, and nitrogen-centered reactions such as alkylation and acylation.
The physical properties of pyridine derivatives reflect their unique electronic structure and intermolecular interactions. Pyridine itself is a colorless, water-miscible liquid with a distinctive odor, exhibiting a boiling point of 115.26°C and a melting point of -41.6°C. The compound demonstrates significant dipolar character, making it an effective polar aprotic solvent similar to dimethylformamide or dimethyl sulfoxide. Many pyridine derivatives form azeotropes with water, enabling separation through steam distillation techniques that would not be feasible with simple distillation methods. The crystallographic analysis of pyridine reveals an orthorhombic crystal system with specific lattice parameters that differ significantly from those of benzene, reflecting the lower symmetry of the pyridine molecule.
Contemporary applications of pyridine derivatives span numerous fields within chemistry and related disciplines. In pharmaceutical chemistry, pyridine-containing compounds represent a substantial portion of clinically relevant drugs, with examples including nicotinic acid for cardiovascular applications and various pyridine-based pharmaceuticals for treating diverse medical conditions. The agricultural sector utilizes pyridine derivatives extensively as pesticides and herbicides, with compounds such as paraquat and diquat serving as important commercial products. In synthetic chemistry, pyridine and its derivatives function as versatile reagents, bases, and solvents, with specialized derivatives like 4-dimethylaminopyridine serving as highly effective catalysts for acylation reactions.
The synthesis of pyridine derivatives has evolved considerably since the early industrial production from coal tar, with modern methods emphasizing controlled synthetic approaches that enable precise structural modifications. The Hantzsch synthesis remains one of the most widely employed methods for pyridine construction, involving the condensation of aldehydes, β-keto esters, and ammonia under appropriate conditions. Alternative approaches include the Bönnemann cyclization, which utilizes nitrile and acetylene components to construct the pyridine ring, and various other methodologies that enable access to specifically substituted pyridine derivatives. The development of these synthetic methodologies has enabled the preparation of increasingly complex pyridine-based structures for specialized applications in research and industry.
Historical Context of Nicotinic Acid Derivatives
The historical development of nicotinic acid derivatives represents a fascinating convergence of nutritional science, medical research, and organic chemistry that spans more than two centuries of scientific advancement. The initial discovery of nicotinic acid occurred in 1867 through the oxidative degradation of nicotine using potassium chromate and sulfuric acid, establishing the first synthetic route to this important compound. This early synthesis predated any understanding of the compound's biological significance, which would not emerge until the early twentieth century when researchers began to unravel the complex relationship between dietary factors and human health. The systematic investigation of nicotinic acid's properties and biological functions accelerated dramatically during the 1930s, when biochemist Conrad Elvehjem successfully extracted the compound from liver tissue and identified it as the "pellagra-preventing factor".
The recognition of nicotinic acid as vitamin B₃ marked a pivotal moment in nutritional science and led to widespread efforts to understand its metabolic role and therapeutic potential. Research conducted by Tom Douglas Spies, Marion Blankenhorn, and Clark Cooper in the late 1930s definitively established that nicotinic acid could cure pellagra in humans, a discovery that transformed public health approaches to preventing this devastating nutritional deficiency disease. The compound's identification as a vitamin necessitated the development of systematic nomenclature to distinguish it from the toxic alkaloid nicotine, leading to the adoption of the term "niacin" in 1942 as a contraction of "nicotinic acid vitamin". This naming convention reflected concerns about public perception and the need to clearly differentiate between the essential nutrient and the harmful tobacco alkaloid.
The biochemical understanding of nicotinic acid derivatives expanded significantly with the discovery of their central role in cellular metabolism through their incorporation into the coenzymes nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These coenzymes participate in numerous metabolic processes, including glycolysis, the Krebs cycle, and various oxidation-reduction reactions essential for cellular energy production. The elucidation of these metabolic pathways revealed that humans can synthesize nicotinic acid from the amino acid tryptophan through the kynurenine pathway, although dietary sources remain crucial for maintaining adequate levels. This metabolic flexibility explains how populations with limited dietary access to preformed nicotinic acid could still avoid deficiency diseases under certain circumstances.
The therapeutic applications of nicotinic acid in gram doses for treating cardiovascular disease emerged from the groundbreaking work of Canadian pathologist Rudolf Altschul in the 1950s, who discovered that high-dose nicotinic acid treatment could significantly lower plasma cholesterol levels. This discovery opened an entirely new chapter in cardiovascular medicine and established nicotinic acid as the first clinically effective lipid-lowering medication. Subsequent research demonstrated that nicotinic acid treatment could reduce levels of atherogenic lipoproteins while simultaneously raising protective high-density lipoprotein levels, leading to its designation as a "broad-spectrum lipid drug". Clinical trials confirmed that nicotinic acid treatment could reduce the progression of atherosclerosis and decrease mortality from coronary heart disease, although its therapeutic use has been limited by adverse effects that occur at pharmacological doses.
The industrial synthesis of nicotinic acid and its derivatives has evolved considerably from the original nicotine oxidation method to encompass more efficient and economically viable approaches. Modern synthetic strategies often employ multi-step sequences involving readily available starting materials and well-established organic transformations. The development of these synthetic methodologies has enabled the preparation of numerous nicotinic acid derivatives with modified pharmacological properties, enhanced stability, or improved bioavailability. Contemporary research continues to explore novel derivatives and formulations that may provide therapeutic benefits while minimizing the adverse effects associated with traditional nicotinic acid preparations.
Significance of this compound in Chemical Research
This compound occupies a distinctive position within contemporary chemical research due to its unique structural features and potential applications as a synthetic intermediate and research tool. The compound represents a sophisticated example of molecular design where multiple functional groups are strategically positioned to enhance both chemical reactivity and practical utility. The presence of the aminomethyl substituent at the 2-position of the nicotinic acid framework creates opportunities for diverse chemical transformations while maintaining the essential characteristics of the pyridine ring system. This structural arrangement enables researchers to explore novel synthetic pathways and investigate structure-activity relationships within the broader context of pyridine-based chemical systems.
The compound's chemical identity, established through comprehensive analytical characterization, reveals a molecular weight of 202.64 grams per mole and the molecular formula C₈H₁₁ClN₂O₂. The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free base, making it more suitable for various research applications and synthetic procedures. The methyl ester functionality provides a protected carboxyl group that can be selectively modified under appropriate conditions, while the aminomethyl substituent offers additional sites for chemical derivatization. This combination of functional groups creates a versatile synthetic platform that researchers can utilize to access more complex molecular structures through systematic chemical transformations.
The preparation and characterization of this compound requires sophisticated synthetic methodologies and analytical techniques to ensure product quality and purity. Commercial suppliers typically offer the compound with purity specifications exceeding 95%, indicating the development of reliable synthetic routes and purification procedures. The compound's physical properties, including its stability under standard storage conditions and compatibility with common organic solvents, make it suitable for various research applications. The availability of detailed analytical data, including spectroscopic characterization and chemical property information, facilitates its use in research laboratories worldwide.
Research applications of this compound span multiple areas of chemical investigation, reflecting the compound's versatility as a synthetic building block and molecular probe. The presence of both ester and amine functionalities enables researchers to explore diverse chemical transformations, including coupling reactions, cyclization processes, and functional group modifications. The pyridine ring system provides opportunities for investigating heterocyclic chemistry principles and exploring novel reactivity patterns. Contemporary research interests include the use of such compounds in medicinal chemistry programs, materials science applications, and fundamental studies of chemical reactivity and molecular recognition.
The compound's role in advancing chemical research extends beyond its immediate synthetic utility to encompass broader questions about molecular design and chemical functionality. Studies involving this compound contribute to the development of structure-activity relationships that guide the design of new compounds with enhanced properties or novel applications. The systematic investigation of this compound and related derivatives provides valuable insights into the factors that influence chemical reactivity, biological activity, and physical properties within the pyridine-based chemical family. This knowledge base supports ongoing efforts to develop new methodologies, discover novel applications, and address contemporary challenges in chemical research and development.
Taxonomic Classification within Pyridine-Based Compounds
The systematic classification of this compound within the broader framework of pyridine-based compounds requires consideration of multiple structural and functional criteria that define distinct subcategories within this extensive chemical family. At the highest level of classification, the compound belongs to the monoazabenzene family, characterized by the presence of a single nitrogen atom within a six-membered aromatic ring system. This fundamental structural feature distinguishes pyridine derivatives from other heterocyclic systems and establishes the foundation for their characteristic chemical and physical properties. The aromatic nature of the pyridine ring, confirmed by the presence of six π-electrons distributed across the ring system, places these compounds within the broader category of heteroaromatic compounds that exhibit enhanced stability and unique reactivity patterns.
Within the pyridine family, this compound is specifically classified as a nicotinic acid derivative, reflecting the presence of a carboxyl-containing substituent at the 3-position of the pyridine ring. This structural classification connects the compound to the extensive family of pyridinecarboxylic acids, which includes not only nicotinic acid itself but also picolinic acid (2-carboxypyridine) and isonicotinic acid (4-carboxypyridine). The specific positioning of the carboxyl group at the 3-position imparts distinctive electronic properties to the molecule and influences its chemical reactivity, biological activity, and physical characteristics. The conversion of the carboxyl group to a methyl ester further refines the compound's classification and distinguishes it from other nicotinic acid derivatives that bear different ester functionalities or remain in the free acid form.
The presence of the aminomethyl substituent at the 2-position creates an additional layer of structural complexity that influences the compound's taxonomic placement within pyridine chemistry. This substitution pattern places the compound within the subcategory of disubstituted pyridines, specifically those bearing both carboxylate and aminoalkyl functionalities. The 2-aminomethyl substitution pattern is relatively uncommon among commercially available pyridine derivatives, making this compound particularly valuable for research applications that require specific structural features. The spatial relationship between the aminomethyl group and the carboxylate functionality creates opportunities for intramolecular interactions and influences the compound's conformational preferences and chemical reactivity.
The formation of the hydrochloride salt represents another important aspect of the compound's classification, as it affects both the chemical behavior and practical utility of the material. Salt formation with hydrochloric acid is a common approach for enhancing the stability, solubility, and handling characteristics of amine-containing compounds. The hydrochloride salt form places the compound within the broader category of organic hydrochloride salts, which share common properties related to ionic character, crystallization behavior, and dissolution characteristics. This salt formation does not alter the fundamental structural classification of the compound but does influence its physical properties and practical applications in research and synthesis.
Table 1: Taxonomic Classification of this compound
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Family | Heterocyclic Compounds | Nitrogen-containing aromatics |
| Secondary Family | Pyridine Derivatives | Monoazabenzene systems |
| Tertiary Family | Pyridinecarboxylic Acids | Nicotinic acid derivatives |
| Substitution Pattern | Disubstituted Pyridines | 2-Aminomethyl-3-carboxylate |
| Functional Groups | Ester and Amine | Methyl ester, primary amine |
| Salt Form | Hydrochloride Salts | Organic amine hydrochlorides |
Table 2: Comparative Properties of Related Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Classification |
|---|---|---|---|---|
| Pyridine | C₅H₅N | 79.10 | Unsubstituted | Parent compound |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 3-Carboxylic acid | Pyridinecarboxylic acid |
| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 3-Methyl ester | Nicotinate ester |
| 2-Methylpyridine | C₆H₇N | 93.13 | 2-Methyl | Alkylpyridine |
| Methyl 2-(aminomethyl)nicotinate HCl | C₈H₁₁ClN₂O₂ | 202.64 | 2-Aminomethyl-3-methyl ester | Disubstituted nicotinate salt |
The systematic classification of this compound demonstrates the hierarchical organization that characterizes modern chemical taxonomy and provides a framework for understanding the relationships between different compounds within the pyridine family. This classification system facilitates communication among researchers, supports database organization and searching, and helps predict chemical properties based on structural similarities to related compounds. The compound's unique position within this classification scheme reflects its potential value for specific research applications while highlighting its connections to the broader family of pyridine-based chemicals that have proven essential for countless scientific and technological applications.
Properties
IUPAC Name |
methyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDCBSPMOIYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis typically begins with nicotinic acid or its methyl ester derivatives. The key step involves introducing an aminomethyl group at the 2-position of the pyridine ring.
- Methyl nicotinate serves as a methyl ester precursor, which undergoes nitration or halogenation at the 2-position to facilitate subsequent aminomethylation.
Formation of Aminomethyl Derivatives
The aminomethyl group is introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution with formaldehyde or paraformaldehyde in the presence of ammonia or amines can generate the aminomethyl functionality.
- Alternatively, reductive amination of the corresponding aldehyde or ketone intermediates using reagents like sodium cyanoborohydride or sodium triacetoxyborohydride.
Conversion to Hydrochloride Salt
The free amine is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an aqueous medium, ensuring high purity and stability.
Specific Synthetic Routes and Reaction Conditions
Route 1: Nitration and Reductive Amination
| Step | Reaction | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Nitration of methyl nicotinate | Nitric acid, sulfuric acid | - | Introduces nitro group at 2-position |
| 2 | Reduction of nitro group | Catalytic hydrogenation (Pd/C) | - | Converts nitro to amino group |
| 3 | Formaldehyde-mediated aminomethylation | Formaldehyde, ammonia, mild heating | Variable | Adds aminomethyl group at 2-position |
| 4 | Salt formation | HCl gas or HCl solution | High | Produces hydrochloride salt |
Route 2: Direct Aminomethylation via Formaldehyde
- Reagents: Formaldehyde, ammonia, methyl nicotinate.
- Conditions: Reflux in aqueous or alcoholic solvents, inert atmosphere, temperature 20–40°C.
- Outcome: Formation of methyl 2-(aminomethyl)nicotinate, which is then converted into hydrochloride salt by acidification.
Industrial-Scale Preparation
Industrial synthesis emphasizes scalability, purity, and yield optimization . Common strategies include:
- Optimized nitration and reduction steps to minimize by-products.
- Use of continuous flow reactors for safer handling of reactive intermediates.
- Purification via crystallization and chromatography to achieve high purity (>98%).
Reaction Data and Comparative Analysis
| Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Nitration & Reductive Amination | High purity, well-established | Multi-step, hazardous reagents | 60–75% | Suitable for laboratory and industrial scale |
| Direct Formaldehyde Aminomethylation | Simpler, fewer steps | Lower selectivity, side reactions | 50–70% | Used for rapid synthesis |
Research Findings and Optimization Strategies
Recent research indicates that selective aminomethylation can be enhanced by:
- Using catalysts such as Lewis acids to improve regioselectivity.
- Employing microwave-assisted synthesis to reduce reaction times.
- Implementing green chemistry principles , such as aqueous solvents and less toxic reagents.
For example, a study demonstrated that microwave irradiation at 100°C significantly increased yield and reduced reaction time for aminomethylation of methyl nicotinate.
Summary of Key Data
| Parameter | Value | Reference |
|---|---|---|
| Typical reaction temperature | 20–40°C | , |
| Reagents | Formaldehyde, ammonia, HCl | , |
| Yield range | 50–75% | , |
| Purity | >98% (industrial) | , |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted nicotinic acid esters.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Methyl 2-(aminomethyl)nicotinate hydrochloride has the molecular formula . Its structure includes an aminomethyl group at the 2-position of the nicotinic acid scaffold, which contributes to its distinct reactivity compared to simpler derivatives like methyl nicotinate.
Scientific Research Applications
This compound is utilized across several scientific domains:
Chemistry
- Organic Synthesis : It serves as a reagent and building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
- Enzyme Interaction Studies : The compound has been investigated for its effects on metabolic pathways. Notably, it may inhibit enzymes involved in glucocorticoid metabolism, which is crucial for managing metabolic diseases like obesity and type 2 diabetes.
Table 1: Inhibitory Activities of Methyl Nicotinate Derivatives
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Methyl Nicotinate | 150 | 11β-Hydroxysteroid Dehydrogenase Type 1 |
| Methyl 2-(aminomethyl)nicotinate | TBD | TBD |
Pharmacology
- Antinociceptive Activity : Similar to its parent compound, methyl nicotinate, methyl 2-(aminomethyl)nicotinate has been studied for potential analgesic properties. Animal models have demonstrated that derivatives can significantly reduce pain responses.
Case Study: Antinociceptive Effects
In a controlled experiment involving rodents treated with methyl nicotinate, significant reductions in pain were observed across various models. This suggests that methyl 2-(aminomethyl)nicotinate may also possess similar analgesic effects due to structural similarities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of methyl 2-(aminomethyl)nicotinate. Variations in substituents on the nicotinic acid scaffold can significantly influence pharmacological profiles.
Table 2: SAR Insights on Nicotinic Acid Derivatives
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4 | Methyl Group | Increased potency |
| 5 | Amino Group | Enhanced binding affinity |
Safety and Toxicity
Preliminary studies suggest that this compound exhibits low toxicity levels; however, comprehensive toxicity assessments are necessary to establish safe dosage ranges for clinical applications.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The compound is compared to structurally related pyridine derivatives and esters, focusing on substituent positions, ester groups, and pharmacological relevance.
Structural Analogs and Similarity Scores
From and , similarity scores (based on structural and functional group alignment) highlight key analogs:
Key Observations :
- Ester Group Impact: Ethyl esters (e.g., Ethyl 6-(aminomethyl)nicotinate HCl) exhibit higher molecular weights (e.g., 216.67 g/mol for ethyl vs. ~202.63 g/mol inferred for methyl) and altered solubility/stability profiles .
- Substituent Position: Moving the aminomethyl group from the 2- to 6-position (as in Ethyl 6-(aminomethyl)nicotinate HCl) significantly increases similarity (0.91), suggesting shared reactivity in synthetic pathways .
Physicochemical Properties
Data gaps exist for the methyl variant, but inferences are drawn from analogs:
- Melting Point: Not reported for the methyl variant. However, 2-Amino-6-methylnicotinonitrile () melts at 99°C, highlighting the thermal stability of pyridine derivatives with aminomethyl groups .
- Stability : Pyridine esters are generally stable under recommended storage conditions but may hydrolyze in acidic/basic environments .
Biological Activity
Methyl 2-(aminomethyl)nicotinate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of metabolic diseases and pain management. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
This compound is a derivative of nicotinic acid, characterized by the presence of an aminomethyl group at the 2-position. Its chemical formula is . The synthesis typically involves the reaction of methyl nicotinate with formaldehyde and ammonia or amine derivatives under controlled conditions to yield the hydrochloride salt form .
1. Metabolic Effects
Recent studies have indicated that derivatives of nicotinic acid, including methyl 2-(aminomethyl)nicotinate, exhibit significant effects on metabolic pathways. Specifically, they may act as inhibitors of enzymes involved in glucocorticoid metabolism, which can be crucial for managing conditions like obesity and type 2 diabetes. For instance, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have shown promise in reducing insulin resistance and improving lipid profiles in animal models .
Table 1: Inhibitory Activities of Methyl Nicotinate Derivatives
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Methyl Nicotinate | 150 | 11β-HSD1 |
| Methyl 2-(aminomethyl)nicotinate | TBD | TBD |
2. Antinociceptive Activity
Methyl nicotinate derivatives have been studied for their analgesic properties. A study demonstrated that methyl nicotinate exhibited significant peripheral and central antinociceptive activity at doses of 5 and 10 mg/kg in animal models . This suggests that methyl 2-(aminomethyl)nicotinate may also possess similar properties due to its structural similarities.
Case Study: Antinociceptive Effects
In a controlled experiment, rodents administered with methyl nicotinate showed reduced pain responses in various pain models, indicating its potential as a therapeutic agent for pain management . Further research is needed to determine the specific mechanisms by which methyl 2-(aminomethyl)nicotinate exerts these effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 2-(aminomethyl)nicotinate. Variations in substituents on the nicotinic acid scaffold can significantly influence its pharmacological profile. For instance, modifications at the 4-position have been shown to affect agonist potency for calcium ion release in cellular assays .
Table 2: SAR Insights on Nicotinic Acid Derivatives
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4 | Methyl Group | Increased potency |
| 5 | Amino Group | Enhanced binding affinity |
Safety and Toxicity
While exploring the therapeutic potential of methyl 2-(aminomethyl)nicotinate, it is essential to consider safety profiles. Preliminary data suggest low toxicity levels; however, comprehensive toxicity studies are necessary to establish safe dosage ranges for clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-(aminomethyl)nicotinate hydrochloride in a laboratory setting?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, reacting methyl nicotinate derivatives with aminomethylating agents (e.g., formaldehyde and ammonium chloride) under controlled pH (6–8) and temperature (40–60°C). Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent). Structural confirmation requires NMR (¹H/¹³C) and LC-MS to verify the ester and hydrochloride moieties .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Handling : Use in a fume hood with local exhaust ventilation. Wear nitrile gloves, safety goggles, and a lab coat. For respiratory protection, use NIOSH-approved P95 respirators during powder handling to avoid inhalation of dust .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the ester group. Avoid contact with oxidizers (e.g., peroxides) .
Q. What analytical techniques are effective for characterizing the purity and structure of this compound?
- Methodology :
- Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times against certified reference standards .
- Structure : ¹H NMR (DMSO-d₆) to identify the aromatic protons (nicotinate ring, δ 8.5–9.0 ppm) and aminomethyl group (δ 3.0–3.5 ppm). FT-IR confirms the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydrochloride (N-H stretch at 2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to assess the reactivity of the aminomethyl group under varying pH conditions?
- Methodology :
- Experimental Design : Prepare buffered solutions (pH 2–12) and monitor reaction kinetics via LC-MS. At acidic pH (2–4), the protonated amine may undergo hydrolysis; at alkaline pH (10–12), nucleophilic substitution with thiols or alcohols could occur. Use control experiments (e.g., without catalysts) to isolate pH-specific reactivity .
- Data Analysis : Track degradation products (e.g., free nicotinic acid) and calculate rate constants (k) using pseudo-first-order kinetics models. Validate with isotopic labeling (e.g., ¹⁵N-aminomethyl) to trace reaction pathways .
Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodology :
- NMR Ambiguities : For overlapping peaks (e.g., aromatic vs. aminomethyl protons), use 2D NMR (COSY, HSQC) or deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) .
- MS Discrepancies : Employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric fragments (e.g., [M+H]⁺ vs. [M+Na]⁺). Cross-validate with alternative ionization methods (ESI vs. MALDI) .
Q. How can stability under accelerated degradation conditions (heat, light, humidity) be evaluated?
- Methodology :
- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and quantify impurities (e.g., methyl nicotinate hydrolysis products) .
- Photostability : Expose to UV light (320–400 nm) in a photostability chamber. Use quinine actinometry to calibrate light intensity and correlate degradation rates with exposure time .
- Humidity Testing : Store at 75% relative humidity (saturated NaCl solution) and analyze hygroscopicity via dynamic vapor sorption (DVS). Compare results with Karl Fischer titration for water content .
Data Contradiction Analysis
Q. How should conflicting toxicity data (e.g., carcinogenicity classifications) be interpreted?
- Methodology :
- Source Evaluation : Cross-reference IARC, ACGIH, and NTP classifications. Note that discrepancies may arise from differing study designs (in vitro vs. in vivo) or concentration thresholds (e.g., >0.1% carcinogenic components in mixtures) .
- Risk Mitigation : Assume worst-case scenarios in experimental protocols. Use Ames test data to assess mutagenicity and prioritize in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) before in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
